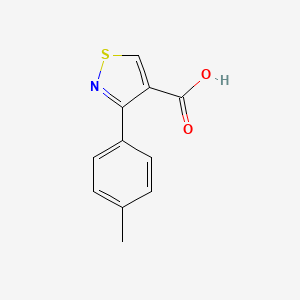
3-(4-methylphenyl)-1,2-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylphenyl)-1,2-thiazole-4-carboxylic acid is an organic compound belonging to the class of isothiazoles Isothiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methylphenyl)-1,2-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of p-tolyl isothiocyanate with α-haloketones, followed by cyclization to form the isothiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-(4-methylphenyl)-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-methylphenyl)-1,2-thiazole-4-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isothiazole ring and the p-tolyl group contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Thiazoles: Compounds with a similar five-membered ring structure but with different substituents.
Indoles: Heterocyclic compounds with a benzene ring fused to a pyrrole ring, showing diverse biological activities.
Phenylpropanoic Acids: Compounds with a benzene ring conjugated to a propanoic acid group.
Uniqueness: 3-(4-methylphenyl)-1,2-thiazole-4-carboxylic acid is unique due to the presence of both the isothiazole ring and the p-tolyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H9NO2S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)10-9(11(13)14)6-15-12-10/h2-6H,1H3,(H,13,14) |
InChI Key |
CFSQLRHNZAFREC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


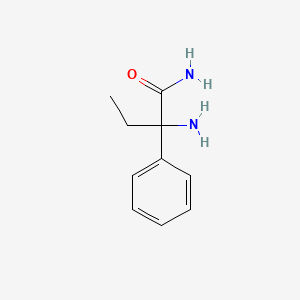

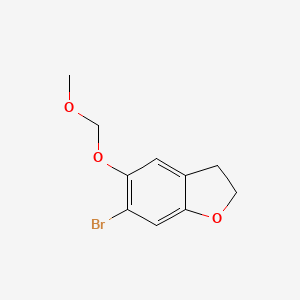
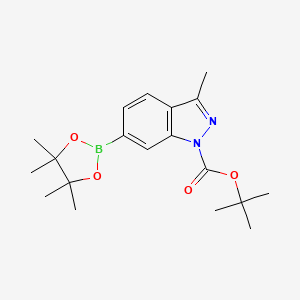
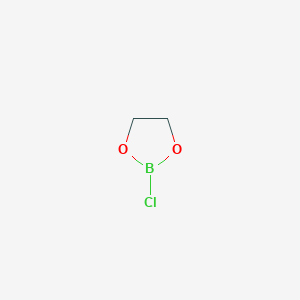
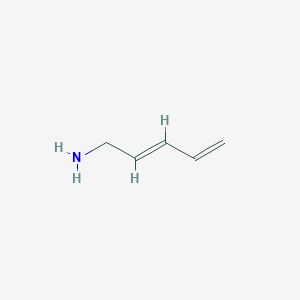
![Methyl 4-[(pyridin-2-yloxy)methyl]benzoate](/img/structure/B8722498.png)
![6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B8722507.png)
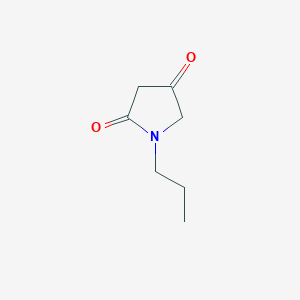
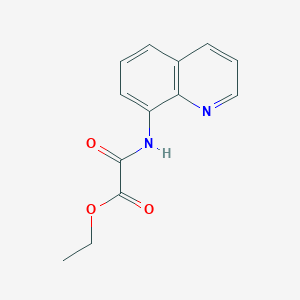
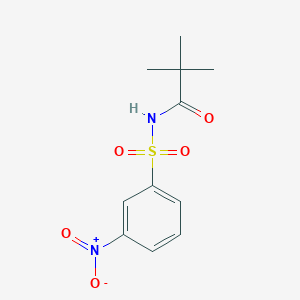
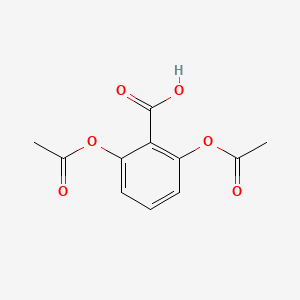
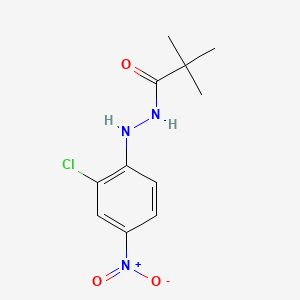
![N,2-dimethylbenzo[d]oxazol-6-amine](/img/structure/B8722550.png)
